
2-(5-methyl-3-isoxazolyl)Morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-3-isoxazolyl)Morpholine is a heterocyclic compound that features both an isoxazole ring and a morpholine ring The isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-isoxazolyl)Morpholine typically involves the formation of the isoxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (such as sodium bicarbonate) at ambient temperature can yield the isoxazole ring . Subsequently, the morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of metal-free synthetic routes can be advantageous in industrial settings to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methyl-3-isoxazolyl)Morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoxazole or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (such as amines or halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups onto the compound.
Applications De Recherche Scientifique
2-(5-methyl-3-isoxazolyl)Morpholine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(5-methyl-3-isoxazolyl)Morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to the presence of both the isoxazole and morpholine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-(5-methyl-1,2-oxazol-3-yl)morpholine |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(10-12-6)8-5-9-2-3-11-8/h4,8-9H,2-3,5H2,1H3 |
Clé InChI |
TTXMVDJEKHDAKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



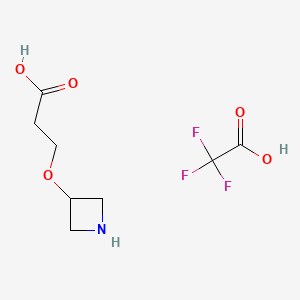
![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)

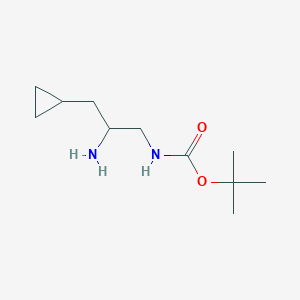
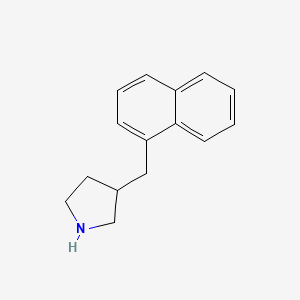
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
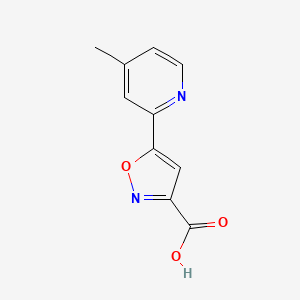
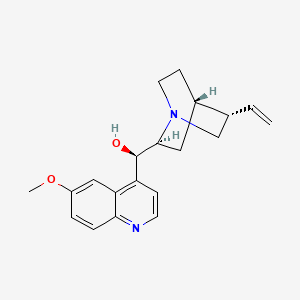
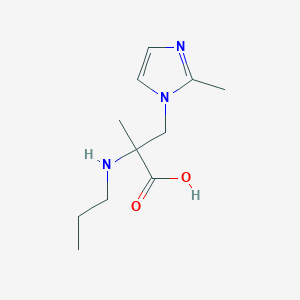
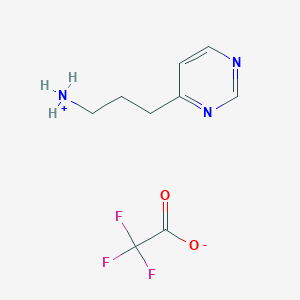
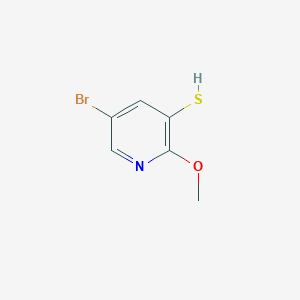

amine](/img/structure/B13585558.png)
